1-(4-Methoxybenzyl)-2,5-piperazinedione
Description
Significance of 2,5-Diketopiperazines (DKPs) as Fundamental Heterocyclic Motifs in Research
The 2,5-diketopiperazine (2,5-DKP) framework is a cornerstone of heterocyclic chemistry research due to its widespread occurrence in biologically active natural products and its inherent structural and chemical properties. researchgate.netwikipedia.org Natural products containing the DKP core exhibit a vast range of pharmacological activities, including antibacterial, antifungal, antiviral, and antitumor effects. wustl.edunih.govnih.gov This inherent bioactivity has made the DKP scaffold a focal point for synthetic and medicinal chemists aiming to develop new therapeutic agents. wustl.edunih.gov
DKPs serve as excellent models for theoretical studies due to their constrained structure and defined pharmacophoric features. mdpi.comresearchgate.net They are also utilized as versatile starting materials in the synthesis of more complex natural products and alkaloids. researchgate.netresearchgate.net The structural simplicity and accessibility of DKPs, which can be readily prepared from a large pool of available α-amino acids, make them an attractive and fundamental motif for building compound libraries for drug discovery and high-throughput screening. nih.govresearchgate.net
The Concept of "Privileged Scaffolds" in Drug Discovery and Chemical Probe Development
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological receptor classes with high affinity. nih.govresearchgate.net This concept is a powerful strategy in drug discovery, as it allows for the efficient generation of compound libraries with a higher probability of containing biologically active members. researchgate.net The 2,5-diketopiperazine ring system is widely recognized as one such privileged structure. wustl.edunih.govnih.govcncb.ac.cn
The utility of DKPs as a privileged scaffold stems from their ability to present a variety of functional groups in a spatially defined manner, mimicking the key interactions of larger biomolecules like peptides. mdpi.comnih.gov Compounds incorporating the 2,5-DKP framework have been extensively investigated for numerous therapeutic applications, from anticancer agents to treatments for inflammatory diseases. wustl.edunih.govnih.gov This versatility makes the DKP core an invaluable template for the development of both new drugs and chemical probes to investigate biological processes. researchgate.netnih.gov
Two of the most advantageous features of the diketopiperazine scaffold are its exceptional stability against enzymatic degradation and its inherent conformational rigidity. nih.govresearchgate.net Unlike linear peptides, which are often rapidly broken down by proteases in the body, the cyclic nature of DKPs, with their two cis-amide bonds, shields them from proteolytic cleavage. mdpi.comnih.govresearchgate.netnih.gov This enhanced stability is a critical attribute for developing viable drug candidates, as it increases their lifespan in biological systems. nih.gov
Furthermore, the six-membered ring structure of DKPs significantly constrains their conformational freedom. mdpi.comresearchgate.net This rigidity helps to lock the side chains of the constituent amino acids into well-defined spatial orientations, which can lead to higher binding affinity and selectivity for their biological targets by reducing the entropic penalty upon binding. mdpi.comnih.gov While the DKP ring can exist in various conformations (such as boat or planar), these are within a small energy range, providing a predictable and stable template for drug design. baranlab.org Proline-containing DKPs are noted for having an extra-rigid conformation. mdpi.comnih.gov
Diketopiperazines are excellent peptidomimetics, meaning they can mimic the structure and function of peptide segments, particularly the β-turn. baranlab.org Peptides often exert their biological effects through specific three-dimensional arrangements of their amino acid side chains, and the rigid DKP scaffold can effectively present substituents in a similar orientation. mdpi.combaranlab.org This allows DKP-based compounds to interact with receptors and enzymes that typically bind peptides, while avoiding the metabolic liabilities of the peptide backbone. nih.gov The DKP framework contains both hydrogen bond donors and acceptors, further enabling it to mimic the key interactions of peptide pharmacophores. wikipedia.orgebrary.net
A significant challenge for peptide-based drugs is their poor oral bioavailability. mdpi.com The cyclic and more rigid structure of DKPs often leads to improved physicochemical properties compared to their linear counterparts, which can enhance bioavailability. mdpi.com The cyclization reduces the number of rotatable bonds and can improve membrane permeability. mdpi.comnih.gov While not universally guaranteed, numerous studies have shown that DKP derivatives can be designed to achieve good to moderate oral bioavailability, making them highly attractive for drug development. nih.govnih.govacs.org
Overview of 1-(4-Methoxybenzyl)-2,5-piperazinedione within the Context of Functionalized Diketopiperazines
This compound is a specific example of a functionalized diketopiperazine, belonging to the class of N-substituted DKPs. wikipedia.orgresearchgate.net In this molecule, one of the nitrogen atoms of the core piperazinedione ring is attached to a 4-methoxybenzyl (PMB) group. This substitution is not typically for imparting direct biological activity, but rather serves a crucial role in the chemical synthesis of more complex and diverse DKP derivatives. The PMB group acts as a protecting group, a temporary modification that allows chemists to selectively perform reactions on other parts of the molecule before being removed. nih.govunivie.ac.at Therefore, this compound is best understood as a versatile synthetic intermediate, embodying the strategies used to create libraries of structurally diverse DKPs for medicinal chemistry research.
Research into diketopiperazines dates back to the early 20th century, but interest in their synthetic modification, including N-substitution, grew significantly with the advent of modern medicinal and combinatorial chemistry. nih.govmdpi.com Early methods for DKP synthesis often involved the cyclization of dipeptide esters. acs.org The development of solid-phase synthesis protocols provided a major impetus for creating libraries of DKP derivatives, as it allowed for more rapid and efficient production of diverse structures. nih.govresearchgate.net The synthesis of N-substituted DKPs, where a substituent is attached to one or both of the ring's nitrogen atoms, represented a key step in expanding the structural diversity of these scaffolds. wikipedia.orgresearchgate.net These early efforts focused on developing robust chemical routes to access these compounds, setting the stage for their use as templates in drug discovery. researchgate.net
The 4-methoxybenzyl (PMB) group is a widely used and inexpensive "workhorse" protecting group in organic synthesis, particularly for alcohols, amines, and amides. nih.govchem-station.com Its popularity stems from a combination of favorable properties.
The primary rationale for using the PMB group in the context of diketopiperazine synthesis is its unique cleavage conditions. The PMB group is stable under a wide variety of reaction conditions, but it can be selectively removed under mildly oxidizing or strongly acidic conditions, often using reagents like dichlorodicyanobenzoquinone (DDQ) or trifluoroacetic acid (TFA). univie.ac.atchem-station.com This orthogonality allows chemists to deprotect the PMB-substituted nitrogen without affecting other common protecting groups (like a benzyl (B1604629) group) that might be present elsewhere in the molecule. nih.gov The electron-donating methoxy (B1213986) group on the benzene (B151609) ring makes the PMB group more susceptible to these specific cleavage methods compared to an unsubstituted benzyl group. chem-station.com This strategic use of the PMB moiety provides chemists with precise control during the multi-step synthesis of complex, biologically active molecules built upon the DKP scaffold. univie.ac.atresearchgate.net
Data Tables
Table 1: Examples of Biologically Active Natural Products Containing a Diketopiperazine (DKP) Core This table highlights the diverse biological activities of natural products that feature the 2,5-diketopiperazine scaffold, underscoring its importance as a pharmacophore.
| Natural Product | Source Organism | Biological Activity | Reference(s) |
| Spirotryprostatin B | Aspergillus fumigatus (fungus) | Anticancer (inhibits cell cycle at G2/M phase) | nih.govwikipedia.org |
| Bicyclomycin | Streptomyces spp. (bacteria) | Antibacterial | nih.govwikipedia.org |
| Gliotoxin | Aspergillus fumigatus (fungus) | Cytotoxic, Immunosuppressive | wikipedia.org |
| Brevianamide F | Penicillium brevicompactum (fungus) | Hepatotoxic | wikipedia.org |
| Verruculogen | Aspergillus fumigatus (fungus) | Tremorogenic Neurotoxin | wikipedia.org |
| Chaetocin | Chaetomium minutum (fungus) | Antimyeloma, Histone Methyltransferase Inhibitor | nih.gov |
| Glionitrin | Fungus | Antibacterial (effective against MRSA), Anticancer | wikipedia.org |
Table 2: Properties of the 4-Methoxybenzyl (PMB) Protecting Group This table summarizes the key features of the PMB group, explaining its utility in the synthesis of complex molecules like functionalized diketopiperazines.
| Property | Description | Reference(s) |
| Introduction | Can be introduced under mild conditions, often via reaction of 4-methoxybenzyl alcohol with an activated carboxylic acid or by Williamson ether synthesis for alcohols. | nih.govchem-station.com |
| Stability | Stable to a wide range of conditions, including many basic, reductive, and organometallic reagents. | nih.gov |
| Cleavage Conditions | Can be removed under specific, mild conditions that often do not affect other protecting groups. | chem-station.com |
| - Oxidative: Dichlorodicyanobenzoquinone (DDQ) | chem-station.com | |
| - Acidic: Trifluoroacetic acid (TFA), often with a scavenger like phenol (B47542) or anisole. | nih.govunivie.ac.at | |
| Orthogonality | Cleavage conditions are orthogonal to many other protecting groups, such as Benzyl (Bn), Boc, and various silyl (B83357) ethers, allowing for selective deprotection. | nih.gov |
| Byproducts | Cleavage typically releases p-methoxybenzaldehyde or related species, which are generally easy to separate from the desired product. | chem-station.com |
Structure
3D Structure
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)7-14-8-11(15)13-6-12(14)16/h2-5H,6-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGORMKZFMLYGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(=O)NCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 4 Methoxybenzyl 2,5 Piperazinedione and Analogues
Cyclization Strategies for 2,5-Piperazinedione (B512043) Ring Formation
The formation of the 2,5-piperazinedione ring, a cyclic dipeptide structure, is the foundational step in synthesizing the target compound and its analogues. wikipedia.org The most prevalent method involves the intramolecular cyclization of a linear dipeptide precursor. wikipedia.orgresearchgate.net This process, which forms a stable six-membered ring containing two amide bonds, can be induced thermally, often with the release of a water molecule. acs.org The efficiency of this ring-closing step is highly dependent on the conformation of the linear peptide, and careful design is required to avoid side reactions like racemization and intermolecular oligomerization. researchgate.netaltabioscience.com
A cornerstone of modern piperazinedione synthesis is the cyclization of linear dipeptides, which are frequently prepared using N-Boc (tert-butoxycarbonyl) protecting groups. calstate.edu This strategy typically involves coupling an N-Boc protected amino acid with an amino acid ester to form a linear dipeptide. calstate.edu Following the formation of the dipeptide, the N-Boc group is removed, often under acidic conditions using reagents like formic acid or hydrogen chloride in dioxane. calstate.eduresearchgate.net The resulting deprotected dipeptide ester can then undergo spontaneous or induced intramolecular cyclization to yield the 2,5-piperazinedione ring. wikipedia.orgcalstate.edu The use of the N-Boc protecting group is advantageous as it allows for controlled peptide bond formation and can be removed under conditions that are often compatible with subsequent cyclization steps. nih.gov
The table below summarizes findings from various dipeptide cyclization studies.
Table 1: Examples of Dipeptide Cyclization for 2,5-Piperazinedione Synthesis| Precursor | Cyclization Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Boc-Phe-Phe-OtBu | Microwave (MW) Irradiation, 10 min | cyclo(Phe-Phe) | 96% | calstate.edu |
| N-Boc dipeptide esters | Microwave (MW) Irradiation (600W), 2-8 min | N-1, C-3, N-4, C-6 substituted 2,5-piperazinediones | High | researchgate.net |
| Dipeptide methyl ester | Heat in toluene (B28343) and sec-butanol | Diketopiperazine | - | calstate.edu |
The application of microwave irradiation has revolutionized the synthesis of 2,5-piperazinediones by dramatically accelerating the cyclization step. rsc.org Compared to conventional thermal heating, which can require several hours, microwave-assisted protocols often achieve cyclization in a matter of minutes. researchgate.netnih.gov This rapid and efficient heating can lead to higher product yields, cleaner reactions, and in some cases, improved stereoselectivity by minimizing epimerization. researchgate.net A general and environmentally friendly procedure involves the microwave irradiation of N-Boc dipeptide esters under solvent-free conditions, showcasing the technique's advantages in green chemistry. researchgate.netnih.gov The significant reduction in reaction time and energy consumption makes microwave-assisted synthesis a highly attractive method for preparing piperazinedione libraries. beilstein-journals.orgnih.gov
The following table compares conventional heating with microwave-assisted methods for the synthesis of various 2,5-piperazinediones from N-Boc dipeptide esters.
Table 2: Comparison of Conventional vs. Microwave-Assisted Cyclization | Entry (Compound) | Conventional Heating (200 °C) | Microwave (600 W) | Reference | | :--- | :--- | :--- | :--- | | | Time (h) | Yield (%) | Time (min) | Yield (%) | | | 1 (5a) | 2 | 98 | 5 | 96 | researchgate.net | | 2 (5d) | 2 | 95 | 5 | 98 | researchgate.net | | 3 (5g) | 3 | 92 | 8 | 95 | researchgate.net | | 4 (5j) | 3 | 88 | 8 | 94 | researchgate.net |
For certain analogues, particularly symmetrical 1,4-disubstituted piperazine-2,5-diones, efficient one-step synthesis techniques have been developed. ucd.ie One prominent example is the use of phase transfer catalysis (PTC). researchgate.net This method allows for the synthesis to be carried out at room temperature, starting from a suitable N-chloroacetamide in a two-phase system (e.g., an organic solvent and aqueous sodium hydroxide). ucd.ieresearchgate.net A phase transfer catalyst, such as benzyltriethylammonium chloride (TEBA), facilitates the reaction between the phases, leading to in-situ cyclization with excellent selectivity and high yields of up to 90%. researchgate.net This approach is valued for its operational simplicity, mild reaction conditions, and efficiency in producing symmetrical products. ucd.ieresearchgate.net
Regioselective N-Functionalization of the Piperazinedione Core
Once the 2,5-piperazinedione ring is formed, the introduction of substituents onto the nitrogen atoms (N-functionalization) is a critical step for creating specific analogues like 1-(4-methoxybenzyl)-2,5-piperazinedione. Achieving regioselectivity—the ability to functionalize one nitrogen atom (N1) selectively over the other (N4)—is a significant synthetic challenge. researchgate.net This control is typically achieved through the strategic use of protecting groups. researchgate.net
The synthesis of both mono- and di-substituted piperazinediones requires distinct strategies.
Di-N-Substitution: Symmetrically 1,4-disubstituted piperazinediones can be prepared directly using one-step methods like the phase transfer catalysis approach mentioned previously, where two equivalents of the same substituent are added simultaneously. researchgate.net
Mono-N-Substitution: Achieving mono-substitution, such as placing a single 4-methoxybenzyl group onto the piperazinedione core, necessitates a protecting group strategy to differentiate the two nitrogen atoms. researchgate.net A common approach involves first protecting one nitrogen with a removable group (e.g., Boc). researchgate.net The unprotected nitrogen can then be alkylated with the desired moiety, such as a 4-methoxybenzyl group. Subsequent removal of the protecting group yields the mono-substituted product. An alternative advanced strategy involves using a differentially protected piperazin-2-one (B30754) precursor, for instance, one bearing an N-benzoyl group at N1 and an N-para-methoxybenzyl (PMB) group at N4. nih.govcaltech.edu This allows for further functionalization before selective deprotection.
Alkylation is the primary reaction used to introduce functional groups like the methoxybenzyl moiety onto the nitrogen atoms of the piperazinedione core. nih.gov The success and selectivity of these reactions are intimately linked to protecting group chemistry. caltech.edu
Protecting groups like the tert-butoxycarbonyl (Boc) group are invaluable. nih.gov The Boc group is electron-withdrawing, which can modulate the reactivity of the nitrogen it protects. It is robust enough to withstand many reaction conditions but can be removed under specific, often mild, acidic conditions, preventing unwanted side reactions and facilitating facile substrate synthesis. nih.gov
In contrast, other protecting groups like N-benzyl or para-methoxybenzyl (PMB) are also widely used. nih.govnih.gov The PMB group, for example, can be selectively cleaved under oxidative conditions, which provides an orthogonal deprotection strategy when other acid-sensitive groups are present in the molecule. nih.govcaltech.edu The choice of protecting group is critical, as it can influence the yield and even the enantioselectivity of subsequent reactions, such as in palladium-catalyzed asymmetric allylic alkylations. caltech.edu Besides direct alkylation with alkyl halides, other methods like reductive amination can also be employed for N-functionalization, which can offer advantages such as avoiding the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net
Table 3: Common Nitrogen Protecting Groups in Piperazinedione Synthesis
| Protecting Group | Abbreviation | Key Features | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Facilitates substrate synthesis; prevents side reactions. | Acidic (e.g., TFA, HCl) | nih.gov |
| Benzoyl | Bz | Used in asymmetric catalysis; robust. | Hydrolysis (e.g., base) | nih.govcaltech.edu |
| para-Methoxybenzyl | PMB | Allows for orthogonal deprotection. | Oxidative (e.g., DDQ, CAN); strong acid | nih.govcaltech.edu |
Stereoselective Synthesis and Diastereocontrol in 2,5-Piperazinedione Chemistry
The biological activity of diketopiperazines is often intrinsically linked to their stereochemistry. Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance.
The creation of chiral diketopiperazinediones with high enantiomeric purity is a significant challenge in synthetic organic chemistry. nih.govbham.ac.uk One successful approach involves the asymmetric hydrogenation of 3-alkylidene-2,5-diketopiperazines. nih.govfigshare.com This method, catalyzed by a Rh/f-spiroPhos complex, proceeds under mild conditions and provides access to chiral 2,5-diketopiperazine derivatives with excellent enantioselectivities, often exceeding 99% ee. nih.govfigshare.com
Another strategy relies on the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the cyclization reaction. For instance, the synthesis of chiral DKP natural products often involves the use of enantiopure amino acid precursors. nih.gov The inherent chirality of the starting materials directs the formation of specific stereoisomers. Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of DKP-related scaffolds, although direct asymmetric functionalization of the DKP ring has proven to be challenging. bham.ac.ukcore.ac.uk
Diastereocontrol is also a critical aspect, particularly when multiple stereocenters are present. The formation of diastereomeric piperazine-2,5-diones from DL-alanine has been studied, revealing that the presence of minerals like olivine (B12688019) can influence the diastereoisomeric excess, favoring the formation of the cis-DKP due to its greater thermal stability. nih.gov This highlights the role that external factors can play in directing the stereochemical outcome of DKP synthesis.
A summary of representative enantioselective and diastereoselective approaches is presented in the table below.
| Method | Catalyst/Auxiliary | Substrate | Key Features | Reference |
| Asymmetric Hydrogenation | Rh/f-spiroPhos | 3-Alkylidene-2,5-diketopiperazines | High enantioselectivity (>99% ee), mild conditions. | nih.govfigshare.com |
| Chiral Pool Synthesis | Enantiopure amino acids | Amino acid derivatives | Utilizes the inherent chirality of starting materials. | nih.gov |
| Mineral-Influenced Diastereoselectivity | Olivine | DL-Alanine | Catalyzes DKP formation and enhances diastereoisomeric excess of the cis isomer. | nih.gov |
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature present in the substrate, reagent, or catalyst. youtube.comslideshare.net In the context of 2,5-piperazinedione synthesis, this principle is fundamental to controlling the stereochemistry of the final product.
During ring formation, the chirality of the precursor amino acids dictates the stereochemistry of the newly formed stereocenters at the C-3 and C-6 positions of the DKP ring. The cyclization of a dipeptide composed of two different chiral amino acids will result in a specific diastereomer.
Subsequent functionalization of a pre-existing chiral DKP scaffold can also proceed with a high degree of asymmetric induction. For example, the alkylation of enolates derived from chiral DKPs, such as the Schöllkopf reagent, allows for the stereocontrolled synthesis of unnatural amino acids. wikipedia.org The bulky diketopiperazine skeleton effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
Furthermore, asymmetric induction plays a crucial role in more complex transformations. For instance, in the total synthesis of (+)-gliocladin C, a catalytic enantioselective alkylation of 2-((4-methoxybenzyl)oxy)acetaldehyde with a hydroxyoxindole was achieved using a quinidine-derived amine and a BINOL-derived phosphoric acid as catalysts. nih.gov This reaction proceeded with high enantioselectivity (94% ee) and diastereoselectivity (8:1 dr), demonstrating the power of dual catalysis in controlling multiple stereocenters. nih.gov
The table below highlights key examples of asymmetric induction in DKP chemistry.
| Reaction | Chiral Influence | Key Outcome | Reference |
| DKP Ring Formation | Chiral amino acid precursors | Formation of specific diastereomers. | nih.gov |
| Alkylation of DKP Enolates | Chiral DKP scaffold (Schöllkopf reagent) | Stereocontrolled synthesis of unnatural amino acids. | wikipedia.org |
| Catalytic Enantioselective Alkylation | Quinidine-derived amine and BINOL-derived phosphoric acid | High enantioselectivity and diastereoselectivity in the synthesis of a complex DKP natural product intermediate. | nih.gov |
Generation of Structurally Diverse Diketopiperazine Derivatives for Research
The diketopiperazine core is a versatile scaffold that can be readily modified at multiple positions to generate large libraries of compounds for biological screening. researchgate.netnih.gov This structural diversity is crucial for exploring the structure-activity relationships of DKP-based molecules and identifying new therapeutic leads.
The functionalization of the DKP ring at the nitrogen and carbon atoms allows for the introduction of a wide range of substituents, leading to significant variations in the physicochemical and biological properties of the resulting analogues.
N-Substitution: The nitrogen atoms of the DKP ring can be alkylated or arylated to introduce diverse functional groups. researchgate.netmdpi.com Solid-phase synthesis protocols have been developed for the efficient preparation of N-substituted DKPs. researchgate.net One such method involves the use of iminodiacetic acid as a key precursor, which allows for the construction of the N-substituted DKP framework at any position in a peptide chain, leading to enhanced structural diversity. researchgate.net In the synthesis of flexible tadalafil (B1681874) analogues, diketopiperazine intermediates were N-benzylated using substituted (bromomethyl)benzo[d] researchgate.netnih.govdioxoles in the presence of cesium carbonate. mdpi.com
C-3 and C-6 Substitution: The C-3 and C-6 positions of the DKP ring are typically derived from the side chains of the precursor amino acids. By using a variety of natural and unnatural amino acids, a wide array of substituents can be introduced at these positions. organic-chemistry.org Furthermore, the C-3 and C-6 positions can be functionalized post-cyclization. For example, condensation of piperazine-2,5-dione with various benzaldehydes can yield (Z,Z)-(benzylidene)piperazine-2,5-diones. csu.edu.au A one-pot method for the synthesis of 3,6-diunsaturated 2,5-DKPs has also been developed, allowing for the introduction of different substituents at these positions, which has been shown to impact their anticancer activities. mdpi.com
Tetrasubstituted Diketopiperazines: The synthesis of 1,3,4,6-tetrasubstituted 2,5-diketopiperazines represents a significant challenge due to steric hindrance. researchgate.net However, efficient methods have been developed that involve the cyclization of N-amide alkylated dipeptide methyl esters, followed by a second alkylation step. researchgate.net This approach has been successfully used to create novel DKP scaffolds for further chemical manipulation. researchgate.net
The table below summarizes methods for generating diverse DKP derivatives.
| Position(s) of Substitution | Synthetic Strategy | Key Features | Reference(s) |
| N-1 and/or N-4 | Solid-phase synthesis using iminodiacetic acid; N-benzylation | Allows for diverse N-substituents and positional control. | researchgate.netmdpi.com |
| C-3 and/or C-6 | Use of varied amino acid precursors; condensation with aldehydes | Introduces side-chain diversity; post-cyclization functionalization. | organic-chemistry.orgcsu.edu.aumdpi.com |
| N-1, N-4, C-3, and C-6 | Cyclization of N-alkylated dipeptides followed by N-alkylation | Overcomes steric hindrance to produce fully substituted DKPs. | researchgate.net |
To explore a broader chemical space and create more rigid, three-dimensional structures, synthetic efforts have been directed towards the formation of bicyclic and spiro diketopiperazines. nih.govnih.govacs.org These complex architectures often lead to enhanced biological activity and selectivity.
Bicyclic Diketopiperazines: These structures contain a second ring fused or bridged to the DKP core. nih.govnih.gov One approach to constructing a bicyclic scaffold involves a ring-closure metathesis (RCM) reaction. nih.govnih.gov For example, a bicyclic DKP with a 10-membered ring was synthesized using the second-generation Grubbs catalyst. nih.govnih.gov The DKP ring can be formed either before or after the RCM step. nih.gov Another strategy involves the intramolecular cyclization of appropriately functionalized DKPs. For instance, the bicyclo[2.2.2]diazaoctane core, a key feature of several complex natural products, has been synthesized through various methods, including the oxidative C-C bond formation of a DKP enolate. nih.gov
Spiro Diketopiperazines: In these compounds, one of the carbon atoms of the DKP ring is also part of a second ring system. Solid-phase synthesis has proven to be an effective strategy for generating libraries of spiro-2,5-diketopiperazines. acs.orgnih.govacs.org A key intermediate in this process is a resin-bound cyclic α,α-disubstituted α-amino ester. acs.orgnih.gov This intermediate can be coupled with an Fmoc-protected amino acid, followed by Fmoc deprotection and an acid-assisted cyclization cleavage to yield the desired spiro-DKP. acs.orgnih.govacs.org Libraries of these compounds have been synthesized by using a variety of amino acids and isocyanates. acs.orgnih.gov
The table below outlines strategies for the synthesis of bicyclic and spiro DKPs.
| DKP Architecture | Synthetic Strategy | Key Features | Reference(s) |
| Bicyclic | Ring-Closure Metathesis (RCM); Intramolecular Cyclization | Creates bridged or fused ring systems; provides access to complex natural product cores. | nih.govnih.govnih.gov |
| Spiro | Solid-Phase Synthesis via cyclic α,α-disubstituted α-amino esters | Library-friendly approach; allows for diverse substituents on the spirocyclic ring. | acs.orgnih.govacs.org |
This compound as a Versatile Synthetic Intermediate
This compound is not only a target molecule for biological evaluation but also serves as a valuable intermediate in the synthesis of more complex DKP derivatives. The 4-methoxybenzyl (PMB) group is a widely used protecting group for nitrogen atoms in organic synthesis. Its utility stems from its stability to a wide range of reaction conditions and its relatively facile removal under oxidative or strongly acidic conditions.
In the context of DKP synthesis, the PMB group on one of the nitrogen atoms allows for the selective functionalization of the other nitrogen. For example, a DKP with a PMB group at the N-1 position can be selectively alkylated or acylated at the N-4 position. Subsequent removal of the PMB group would then provide a mono-N-substituted DKP, which could be further functionalized if desired.
Furthermore, the presence of the PMB group can influence the reactivity and stereoselectivity of reactions at other positions of the DKP ring. For instance, in the synthesis of (+)-gliocladin C, 2-((4-methoxybenzyl)oxy)acetaldehyde was used as a key building block. nih.gov The 4-methoxybenzyl group in this case serves as a protecting group for a hydroxyl function, which is later deprotected to allow for further transformations.
The versatility of the 4-methoxybenzyl group makes this compound and related compounds important tools for the construction of complex and diverse DKP libraries. nih.govresearchgate.net
Conformational Analysis and Structural Investigations of 1 4 Methoxybenzyl 2,5 Piperazinedione Systems
Advanced Spectroscopic Characterization for Conformational Elucidation
Spectroscopic methods are indispensable tools for defining the stereochemistry and solid-state structure of 1-(4-methoxybenzyl)-2,5-piperazinedione. Techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography offer detailed insights into the molecule's conformation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the stereochemistry of substituted piperazine-2,5-diones, including the differentiation between cis and trans isomers. The relative orientation of the substituents on the piperazinedione ring significantly influences the chemical environment of the ring protons, leading to distinct chemical shifts and through-space correlations observable in 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY).
In the case of disubstituted 2,5-diketopiperazines, the cis and trans isomers can be identified by analyzing the chemical shift differences of the ring protons. For instance, hydrogenation of (Z,Z)-(benzylidene)piperazine-2,5-diones typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product. nih.gov The stereochemistry can be assigned based on the chemical shift differences of the protons at the 3 and 6 positions of the piperazinedione ring. nih.gov
NOESY experiments are particularly informative as they reveal spatial proximities between protons. For symmetric diketopiperazines, such as those with two identical benzyl (B1604629) groups, unique NOE correlations can be predicted for the cis and trans isomers, allowing for unambiguous assignment. nih.gov While specific NOESY data for this compound is not detailed in the available literature, the principles of this technique are broadly applicable. For a closely related compound, N,N'-di-p-methoxyphenyl-2,5-diketopiperazine, the 1H NMR spectrum in DMSO-d6 provides reference chemical shifts for the methoxybenzyl moiety. spectrabase.com
The general approach to using NMR for stereochemical assignment involves:
1D ¹H and ¹³C NMR: To identify all proton and carbon signals and their immediate chemical environment.
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, which is crucial for determining stereochemistry like cis/trans isomerism.
Table 1: General ¹H NMR Chemical Shift Ranges for Substituted Piperazine-2,5-diones This table is illustrative and based on general knowledge of similar compounds.
| Functional Group | Typical Chemical Shift (ppm) |
|---|---|
| Methoxy (B1213986) Protons (-OCH₃) | 3.7 - 3.8 |
| Piperazinedione Ring Protons | 3.0 - 4.5 |
| Benzyl Protons (-CH₂-Ar) | 4.5 - 5.0 |
| Aromatic Protons | 6.8 - 7.3 |
| Amide Protons (-NH) | 7.5 - 8.5 |
X-ray crystallography provides definitive evidence of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the piperazinedione ring. For the broader class of 2,5-piperazinediones, crystal structures have been instrumental in understanding their conformational preferences. For example, the crystal structure of N,N'-dimethyl-3,6-epitetrathio-2,5-piperazinedione revealed a boat conformation for the piperazinedione ring. rsc.org
In studies of related substituted piperazine-2,5-diones, X-ray crystallography has been used to confirm the cis configuration of the major isomer formed during synthesis. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related structures indicates that the diketopiperazine ring can adopt various conformations, from planar to boat-like, depending on the nature and orientation of the substituents. nih.gov The presence of bulky substituents like the 4-methoxybenzyl group is expected to influence the ring's puckering.
Computational Chemistry Approaches to Conformational Landscape
Computational chemistry offers a powerful complement to experimental techniques, providing detailed insights into the conformational preferences, electronic structure, and reactivity of molecules.
Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of this compound in different environments, such as in solution. MD simulations track the atomic motions of a molecule over time, providing a dynamic picture of its behavior. nih.govmdpi.com These simulations can reveal the preferred conformations of the molecule, the flexibility of the piperazinedione ring, and the orientation of the 4-methoxybenzyl substituent.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular orbitals, and reactivity of this compound. nih.gov These calculations can provide valuable information, including:
Optimized Geometries: Predicting the most stable three-dimensional structure of the molecule.
NMR Chemical Shifts: Calculating theoretical NMR spectra that can be compared with experimental data to aid in structure elucidation. nih.gov
Vibrational Frequencies: Predicting the infrared (IR) spectrum of the molecule.
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.
Electrostatic Potential Maps: Visualizing the charge distribution on the molecule's surface, which can indicate regions prone to electrophilic or nucleophilic attack.
For related molecules, DFT calculations have been successfully used to correlate theoretical and experimental NMR and IR data. nih.govnih.gov
Table 2: Predicted Computational Data for a Representative Diketopiperazine Structure This table presents hypothetical data based on typical results from quantum chemical calculations for similar organic molecules.
| Computational Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 2.5 D | Measure of molecular polarity |
Influence of the 4-Methoxybenzyl Moiety on Diketopiperazine Ring Conformation
The 4-methoxybenzyl substituent has a significant impact on the conformation of the diketopiperazine ring. Studies on diketopiperazines bearing a benzyl moiety have shown that these molecules tend to adopt a folded conformation. spectrabase.com This folding is attributed to an intramolecular CH-π interaction between the aromatic ring of the benzyl group and the diketopiperazine ring. This interaction, where a C-H bond from the piperazinedione ring points towards the electron-rich π-system of the aromatic ring, helps to stabilize the folded conformation.
The presence of an electron-donating methoxy group at the para position of the benzyl ring in this compound is expected to enhance the electron density of the aromatic ring, potentially strengthening this CH-π interaction and further favoring a folded conformation. The conformation of the diketopiperazine ring itself is a balance between a planar structure and a more flexible boat-like or chair-like conformation. For cis-disubstituted 2,5-diketopiperazines, a boat conformation is often preferred. nih.gov The interplay between the steric bulk of the 4-methoxybenzyl group and the stabilizing CH-π interaction will ultimately determine the dominant conformation of the molecule in solution and in the solid state.
Mechanistic Research on Biological Activities of 1 4 Methoxybenzyl 2,5 Piperazinedione and Analogues Excluding Clinical Data
Antimicrobial and Antiviral Activity Investigations
Analogues of 1-(4-Methoxybenzyl)-2,5-piperazinedione have been evaluated for their ability to combat various pathogens, with research delving into their efficacy, mechanisms of action, and the structural features that govern their activity.
The 2,5-piperazinedione (B512043) core is a recognized pharmacophore in the development of new antimicrobial agents. researchgate.net Studies on various derivatives have demonstrated a range of efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov
One notable analogue, 2,5-Piperazinedione, 3,6-bis(2-methylpropyl), isolated from a Streptomyces species, has shown promising in vitro antibacterial activity. nih.gov This cyclic peptide displayed significant minimum inhibitory concentrations (MICs) against a panel of multidrug-resistant and biofilm-forming bacteria. nih.gov The compound was effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii. nih.gov
Similarly, stereoisomers of tetrasubstituted 2,5-diketopiperazines (DKPs) have demonstrated potent activity against drug-sensitive S. aureus (MIC 4–8 μM) and methicillin-resistant S. aureus (MRSA) (MIC 4–8 μM). nih.gov These compounds also showed efficacy against other Gram-positive bacteria like Enterococcus faecalis and vancomycin-resistant E. faecium (VRE). nih.gov Their activity against Gram-negative bacteria was present but generally reduced compared to their Gram-positive efficacy. nih.gov
The following table summarizes the in vitro antibacterial activity of a representative piperazinedione analogue.
| Pathogenic Microorganism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 4 | nih.gov |
| Enterococcus faecalis | ATCC 29212 | 8 | nih.gov |
| Escherichia coli | ATCC 25922 | 8 | nih.gov |
| Klebsiella pneumoniae | ATCC 700603 | 15 | nih.gov |
| Acinetobacter baumannii | ATCC 19606 | 15 | nih.gov |
| Pseudomonas aeruginosa | ATCC 27853 | 15 | nih.gov |
The HIV-1 capsid (CA) protein, which forms a protective shell around the viral genome, is a critical and highly conserved target for antiviral therapy. mdpi.comresearchgate.net Disruption of capsid assembly or disassembly can halt viral replication. mdpi.com Research has revealed that piperazinedione scaffolds can be used as linkers to create dimeric compounds that effectively inhibit the HIV-1 capsid. nih.gov
A novel series of dimerized phenylalanine derivatives using a 2,5-piperazinedione linker were designed to bind to the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA protein. nih.gov These compounds were shown to interfere with the HIV-1 life cycle at both early and late stages, affecting processes before and after integration into the host genome. nih.gov One of the most potent compounds from this series, Q-c4, demonstrated an EC50 value of 0.57 μM, which is comparable to the well-studied CA inhibitor PF74. nih.gov Mechanistic studies confirmed that these derivatives bind to the interprotomer pocket of the hexameric capsid, disrupting its stability and function. nih.gov
While direct research linking this compound to neuraminidase inhibition is limited, other piperazine-based compounds have been investigated as potential inhibitors. nih.govnih.gov Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of new virus particles from infected cells. nih.gov Given the broad antiviral potential of the piperazine (B1678402) heterocycle, the exploration of 2,5-piperazinedione derivatives as neuraminidase inhibitors remains an area of interest. nih.gov
The bacterial fatty acid synthesis (FAS-II) pathway is essential for bacterial survival and presents a promising target for new antibiotics. Within this pathway, the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the crucial initiation step of fatty acid biosynthesis. Inhibition of FabH effectively halts the production of necessary fatty acids, leading to bacterial death.
While FabH is a validated antibacterial target, and various small molecules have been developed as inhibitors, there is currently a lack of published research specifically identifying this compound or its direct analogues as FabH inhibitors. Natural products like platensimycin (B21506) and cerulenin (B1668410) are known inhibitors of condensing enzymes in the FAS-II pathway. The development of piperazinedione-based compounds targeting FabH could represent a novel direction for antibacterial drug discovery, but this remains an area for future investigation.
Structure-activity relationship (SAR) studies have been crucial in optimizing the antimicrobial and antiviral properties of piperazinedione analogues. For antiviral activity, particularly HIV-1 capsid inhibition, SAR studies on dimerized phenylalanine derivatives with a 2,5-piperazinedione linker revealed key insights. nih.gov The studies indicated that dimerized structures were more potent than their monomeric counterparts. nih.gov Furthermore, the introduction of fluorine-substituted phenylalanine and methoxy-substituted aniline (B41778) moieties was beneficial for antiviral activity. nih.gov The position of these substitutions also played a role; for instance, in asymmetric compounds, placing the fluorine and methoxy (B1213986) groups on the amide side of the skeleton resulted in better anti-HIV activity. nih.gov
In the context of antimicrobial agents, SAR studies on penicillins and cephalosporins containing a piperazine-2,3-dione moiety showed that substitutions at the N(4) position of the piperazine ring significantly influenced their antibacterial spectrum and potency. nih.gov For arenavirus entry inhibitors based on a 4-acyl-1,6-dialkylpiperazin-2-one chemotype, extensive SAR exploration identified potent substituents at various positions (R1, R4, and R6) that improved activity against both Lassa and New World arenaviruses.
Antioxidant and Anti-inflammatory Properties
Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases. Analogues of this compound have been investigated for their ability to counteract oxidative stress and inflammation.
A series of novel 1,4-disubstituted piperazine-2,5-dione derivatives, including analogues very similar in structure to this compound, have demonstrated significant antioxidative activity. Mechanistic studies in SH-SY5Y cells subjected to hydrogen peroxide (H2O2)-induced oxidative damage revealed that these compounds act through multiple pathways.
A key mechanism involves the modulation of the Nrf2/IL-6 loop pathway. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant response. Under oxidative stress, potent piperazinedione analogues were found to decrease the production of intracellular ROS. This reduction in ROS helps to stabilize the mitochondrial membrane potential, thereby inhibiting cell apoptosis.
Furthermore, these compounds were shown to promote cell survival by activating an IL-6/Nrf2 positive-feedback loop. Nrf2 can induce the transcription of antioxidant proteins and pro-survival cytokines like Interleukin-6 (IL-6). In turn, IL-6 can enhance the nuclear translocation or stability of Nrf2, creating a feedback loop that amplifies the cellular defense against oxidative stress. One of the tested compounds, 9r, which has a 1-(3,5-dimethoxyphenyl) group, was particularly effective in this regard, suggesting its potential as a novel antioxidative agent.
The table below summarizes the protective effects of selected 1,4-disubstituted piperazine-2,5-dione analogues against oxidative damage.
| Compound | Substituents | Protective Effect on H2O2-treated SH-SY5Y cells (% of Model) | Reference |
|---|---|---|---|
| 9h | 1-(3,5-Dimethoxyphenyl)-4-(4-fluorobenzoyl) | 79.4 ± 2.0 | |
| 9r | 1-(3,5-Dimethoxyphenyl)-4-(2-fluorobenzoyl) | 85.6 ± 1.6 | |
| 9s | 1-(3,5-Dimethoxyphenyl)-4-(2-methoxyacetyl) | 78.1 ± 1.9 | |
| 9f | 1-(4-Methoxyphenyl)-4-(4-methylbenzoyl) | 75.2 ± 2.6 |
In vitro Cytoprotective Effects
The direct cytoprotective effects of this compound on healthy cells are not extensively detailed in the available research. Instead, studies on analogous piperazinedione structures have often focused on their cytotoxic or pro-apoptotic potential, particularly in the context of anticancer research. For instance, research into a closely related compound, 3R,6R-bis(4-hydroxybenzyl)piperazine-2,5-dione (BHBPPD), investigated its effects on gastric cancer cells. researchgate.net This study highlighted the compound's role in inducing apoptosis, or programmed cell death, by modulating the expression of critical caspase proteins. researchgate.net
The broader class of piperazine derivatives has been evaluated for cytotoxic activities against various cancer cell lines. nih.govnih.gov Studies on piperazine-benzothiazole derivatives showed them to be active against hepatocellular, breast, and colorectal cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. nih.gov Similarly, piperazine clubbed with 2-azetidinone derivatives were found to suppress proliferation and induce apoptosis in human cervical cancer HeLa cells through pathways involving oxidative stress. nih.gov While these findings underscore the potent biological activities of the piperazine and piperazinedione scaffolds in modulating cell viability, they primarily characterize a cytotoxic or anti-proliferative role in cancer cells rather than a protective one for non-cancerous cells.
SAR Elucidation for Antioxidant and Anti-inflammatory Effects
While piperazine scaffolds are recognized as a versatile core in designing compounds with a wide range of biological activities, including antioxidant and anti-inflammatory properties, specific structure-activity relationship (SAR) studies focusing on the antioxidant and anti-inflammatory effects of this compound and its direct analogues are not extensively covered in available literature. nih.gov
General research into other heterocyclic compounds has established that substitutions on the core ring system significantly influence their anti-inflammatory potential. For example, SAR studies on benzimidazole (B57391) derivatives show that substitutions at various positions on the benzimidazole nucleus greatly affect their anti-inflammatory activity, which is exerted through mechanisms like COX inhibition or cannabinoid receptor antagonism. nih.gov Similarly, studies on benzoxazolone and benzophenone (B1666685) analogues have identified key structural features that confer potent anti-inflammatory activity. researchgate.netnih.gov Although these findings are on different molecular scaffolds, they highlight the principle that specific substitutions are crucial for tuning biological activity. The piperazine nucleus is considered a "privileged scaffold" in medicinal chemistry, and its derivatives are actively investigated for various therapeutic targets, but detailed SAR for the antioxidant and anti-inflammatory properties of the specific benzylpiperazinedione class remains an area for further exploration. nih.gov
Receptor Ligand and Peptidomimetic Studies
The diketopiperazine (DKP) core, including structures like this compound, serves as a rigid and versatile scaffold in medicinal chemistry. Its constrained conformation makes it an ideal candidate for designing peptidomimetics and ligands that target specific biological receptors. nih.govlongdom.org
Interactions with Specific Biological Receptors (e.g., Opioid Receptors, 5-HT1A, D2, alpha1)
Research has demonstrated that diketopiperazine-containing compounds can be potent and selective ligands for various receptors, particularly those in the central nervous system.
Opioid Receptors: Diketopiperazine and related dipeptide analogues have been developed as selective ligands for the kappa opioid receptor (KOR). nih.gov Structure-activity relationship studies revealed that the presence and location of a benzyl (B1604629) ring are strong determinants of the binding profile. Substitution of the benzyl ring with smaller groups like methyl greatly decreased binding affinity. nih.gov These DKP-based compounds were investigated as potential therapeutics for neuropathic pain. nih.gov
Serotonin (B10506) and Dopamine (B1211576) Receptors: The piperazine moiety is a common pharmacophore in ligands targeting serotonin (5-HT) and dopamine (D) receptors. Studies on 1-substituted-4-arylpropyl-piperazine derivatives have shown that the nature of the substituent on the N-1 position of the piperazine ring is critical for affinity and selectivity for 5-HT1A, D2, and alpha1-adrenergic receptors. nih.gov For instance, replacing a phenyl or pyridyl group with a naphthalenyl or benzisothiazolyl group at the N-1 position can yield ligands with high, subnanomolar affinity for the 5-HT1A receptor and improved selectivity over alpha1 receptors. nih.govnih.gov While these studies are not on piperazinediones specifically, they underscore the importance of the N-substituents on the piperazine ring system in receptor recognition. The neuropharmacology of N-(2-methoxybenzyl) derivatives has also been explored, with N-methoxybenzylation of phenethylamines shown to markedly increase affinity for 5-HT2A receptors. nih.gov
| Compound Class | Target Receptor | Affinity (Ki, nM) | Reference |
|---|---|---|---|
| 1-(1-Naphthalenyl)piperazine derivative | 5-HT1A | Subnanomolar range | nih.gov |
| 1-(3-Benzisothiazolyl)piperazine derivative | 5-HT1A | Subnanomolar range | nih.gov |
| Diketopiperazine (DKP) analogues | Kappa Opioid Receptor (KOR) | Mid-to-high nanomolar | nih.gov |
| cis-Bicyclo[3.3.0]octane piperazine derivative | 5-HT1A | 0.12 - 0.63 nM | nih.gov |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking and simulation are powerful computational tools used to predict and analyze the binding modes of ligands like this compound at a target protein's active site. This approach provides critical insights into ligand-protein interactions that govern biological activity.
Studies on a closely related compound, 3R,6R-bis(4-hydroxybenzyl)piperazine-2,5-dione (BHBPPD), used molecular docking to identify its primary targets in gastric cancer cells. researchgate.net The analysis revealed that BHBPPD had the most favorable binding energy towards TNFRSF10B and CYCS, two proteins involved in apoptosis. Subsequent molecular dynamics simulations showed that this binding enhanced the structural stability of the proteins, promoting their pro-apoptotic function. researchgate.net
This computational approach has been widely applied to other piperazine-containing structures.
Molecular dynamics simulations were used to understand the binding modes of 2-piperazineone peptidomimetics within the HIV-1/2 capsid protein. rsc.org
Docking studies of piperazine-tethered bergenin (B1666849) hybrids revealed strong binding energy with the anti-apoptotic protein BcL2. nih.govresearchgate.net
For newly designed phenylpiperazine derivatives of 1,2-benzothiazine, docking was used to show their ability to bind to both the DNA-Topoisomerase II complex and the minor groove of DNA, explaining their anticancer activity. mdpi.com
These studies collectively demonstrate that in silico methods are integral to rational drug design, allowing researchers to visualize key interactions, such as hydrogen bonds and hydrophobic contacts, and to refine molecular structures to improve binding affinity and selectivity.
Peptidomimetic Design and Conformational Constraints in Receptor Binding
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. longdom.org The diketopiperazine (DKP) ring, the core of this compound, is a highly valued scaffold in peptidomimetic design. nih.gov Its rigid, cyclic structure significantly reduces the conformational flexibility inherent in linear peptides. This pre-organization helps to lock the molecule into a bioactive conformation that is favorable for receptor binding, thereby increasing potency and selectivity. longdom.org
The conformational preference of the piperazine ring is a key factor in its function. Studies have shown that substituents on the ring often prefer an axial orientation, which can place key functional groups in a specific spatial arrangement that mimics the binding pharmacophore of a natural ligand. nih.gov Conformational analysis is therefore crucial for designing effective peptidomimetics. By understanding the stable conformations of the DKP scaffold, medicinal chemists can strategically place side chains (like the 4-methoxybenzyl group) to correspond to the critical residues of a peptide that interact with a biological target. nih.gov This rational design process has been successfully used to develop DKP-based molecules targeting a range of proteins, including viral proteins and G-protein coupled receptors. nih.govrsc.org
In vivo Animal Model Studies for Pharmacological Evaluation (e.g., CNS activity, BBB permeability in cells)
The therapeutic potential of piperazinedione analogues and related compounds, particularly for central nervous system (CNS) disorders, is evaluated using in vivo animal models and in vitro models of blood-brain barrier (BBB) permeability.
CNS Activity: Various piperazine derivatives have been shown to possess CNS activity in animal models. Studies have demonstrated central nervous system depressant, neuroleptic, and antidepressant-like effects in rats and mice. nih.govnih.govcuestionesdefisioterapia.com For example, diketopiperazine analogues have been tested in a rat model of neuropathic pain, where they were shown to modulate pain-related behaviors, supporting their potential as pain therapeutics. nih.gov The hallucinogenic effects of N-methoxybenzyl-containing compounds have also been characterized in rats through behavioral assessments like the induction of wet dog shakes. nih.gov
BBB Permeability: For a CNS-active drug to be effective, it must cross the BBB. The ability of piperazinedione analogues to do so has been assessed using various methods. In vitro models, such as those using primary or immortalized brain endothelial cells, are used to determine a compound's permeability coefficient (Pe). nih.gov Studies on DKP analogues showed they were able to cross the BBB in vitro, with permeability improving in compounds that also had better receptor binding affinity. nih.gov Diketopiperazine scaffolds are being explored as potential "BBB-shuttles" to transport drugs into the brain. acs.org In silico tools are also used to predict BBB penetration based on molecular properties like lipophilicity, molecular weight, and hydrogen bonding capacity. cuestionesdefisioterapia.commdpi.com
| Compound | Permeability Coefficient (Pe x 10-3 cm/min) | Reference |
|---|---|---|
| DKP Analog 1 | 8.75 ± 0.25 | nih.gov |
| DKP Analog 2 | 5.07 ± 1.87 | nih.gov |
| DKP Analog 11 | 21.54 ± 2.63 | nih.gov |
| DKP Analog 28 | 9.68 ± 0.55 | nih.gov |
Data represents apparent permeability (Pe) as reported in the cited study.
Enzyme Inhibition and Modulation
The unique scaffold of 2,5-piperazinedione has been a focal point in medicinal chemistry, leading to the investigation of its derivatives and analogues for their potential to interact with and modulate the activity of various enzymes. This section explores the mechanistic aspects of enzyme inhibition by analogues of this compound, with a particular focus on their role in overcoming multidrug resistance in cancer cells and their broader enzyme inhibition profiles.
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a member of the ATP-binding cassette (ABC) transporter superfamily. It plays a crucial role in multidrug resistance (MDR) in cancer by actively effluxing a wide range of anticancer drugs from tumor cells, thereby reducing their intracellular concentration and therapeutic efficacy. mdpi.com Certain analogues of this compound, particularly those containing an indolyl diketopiperazine moiety, have emerged as potent inhibitors of BCRP.
Prominent among these are fumitremorgin C (FTC) and its synthetic analogues, as well as tryprostatin A. mdpi.comtargetmol.com These compounds have been shown to reverse BCRP-mediated resistance to various antitumor agents. For instance, Tryprostatin A, a fungal secondary metabolite, has been demonstrated to reverse the mitoxantrone-resistant phenotype in human gastric and breast cancer cell lines at concentrations ranging from 10 to 50 µM, without exhibiting cytotoxicity at these effective concentrations. nih.govselleckchem.com
Mechanistically, some of these diketopiperazine analogues, such as Ko143, function by directly inhibiting the ATPase activity of BCRP. selleckchem.commdpi.com The hydrolysis of ATP provides the energy for the efflux pump, and its inhibition effectively neutralizes the transporter's ability to expel chemotherapeutic drugs. Ko143, a potent and selective BCRP inhibitor, has been shown to decrease the ATPase activity of ABCG2 with an IC50 value of 9.7 nM. selleckchem.com Another analogue, Ac15(Az8)2, also inhibits BCRP-ATPase activity with a comparable IC50 of 7.5 nM. mdpi.com This inhibition of ATPase activity leads to an increased intracellular accumulation of anticancer drugs in resistant cells, thereby restoring their sensitivity to the treatment.
The following table summarizes the BCRP inhibitory and resistance reversal activities of some diketopiperazine analogues.
| Compound/Analogue | Cell Line | Anticancer Agent | Potency (IC50/EC90) | Reference |
| Tryprostatin A | EPG85-257RNOV, MCF7/AdrVp | Mitoxantrone | 10-50 µM (Reversal Conc.) | nih.govselleckchem.com |
| Ko143 | - | - | EC90 = 26 nM | medchemexpress.com |
| Ko143 | ABCG2 | - | IC50 = 9.7 nM (ATPase assay) | selleckchem.com |
| Ac15(Az8)2 | BCRP | - | IC50 = 7.5 nM (ATPase assay) | mdpi.com |
| Fumitremorgin C | Human BCRP-transduced cells | Mitoxantrone, Topotecan | Lower EC90 than in murine cells | nih.gov |
IC50: Half-maximal inhibitory concentration; EC90: Concentration for 90% of maximal effect.
Beyond their significant impact on BCRP, piperazinedione and its derivatives have been investigated for their inhibitory effects on other classes of enzymes, highlighting the versatility of this chemical scaffold.
Studies have explored the potential of piperazine and isoindoline-1,3-dione derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Dysregulation of cholinergic activity is implicated in neurodegenerative conditions like Alzheimer's disease. A series of 2-(2-(4-(2-oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity. While none surpassed the potency of the reference drug donepezil, they demonstrated inhibitory activity in the micromolar range. nih.gov For example, the compound with a 4-fluorophenyl moiety (compound 4b) was the most potent in its series with an IC50 of 16.42 ± 1.07 µM. nih.gov Another study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives identified a compound with an ortho-chlorine moiety (compound 4a) as the most potent, with an IC50 of 0.91 ± 0.045 μM. nih.gov
Furthermore, the piperazinedione scaffold has been explored for its interaction with Glutathione (B108866) S-Transferases (GSTs). GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Inhibition of GSTs is a potential strategy to overcome drug resistance in cancer cells. While specific data on this compound is not available, studies on related structures provide insights. For instance, antimalarial drugs, some of which possess heterocyclic structures, have been shown to inhibit various human recombinant GSTs with IC50 values in the low micromolar range. nih.gov For example, pyrimethamine (B1678524) and artemisinin (B1665778) inhibit GST P1-1 with IC50 values of 1 µM and 2 µM, respectively. nih.gov
The table below presents the inhibitory activities of various piperazine and piperazinedione derivatives against different enzymes.
| Compound/Analogue Class | Enzyme | Inhibitory Potency (IC50) | Reference |
| 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase | 16.42 - 63.03 µM | nih.gov |
| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives | Acetylcholinesterase | 0.91 - 5.5 µM | nih.gov |
| Pyrimethamine | Glutathione S-Transferase P1-1 | 1 µM | nih.gov |
| Artemisinin | Glutathione S-Transferase P1-1 | 2 µM | nih.gov |
| Quinidine | Glutathione S-Transferase P1-1 | 1 µM | nih.gov |
| Quinine | Glutathione S-Transferase P1-1 | 4 µM | nih.gov |
| Tetracycline | Glutathione S-Transferase P1-1 | 13 µM | nih.gov |
IC50: Half-maximal inhibitory concentration.
These findings underscore the potential of the piperazinedione core structure as a template for the design of specific enzyme inhibitors. The observed activities against BCRP, acetylcholinesterase, and glutathione S-transferases, although from structurally varied analogues, suggest that with appropriate functionalization, derivatives of this compound could be tailored to target specific enzymes involved in various pathological processes. Further research, including synthesis and comprehensive enzymatic screening of a focused library of this compound analogues, is warranted to fully elucidate their therapeutic potential.
Natural Product Derivations and Biosynthetic Research of Diketopiperazines
Occurrence and Isolation of Diketopiperazines from Diverse Organisms
Diketopiperazines are ubiquitous in nature, having been isolated from microorganisms like bacteria and fungi, as well as from more complex organisms such as marine sponges, gorgonians, tunicates, plants, and even mammals. mdpi.comnih.gov Their presence was once questioned as potential degradation products, but it is now established that specific genes in organisms encode their biosynthesis. mdpi.com Fungi, in particular, have proven to be a prolific source of novel and bioactive cyclodipeptides. nih.gov
Microorganisms are a primary source for the discovery of diketopiperazines. rsc.org The genera Aspergillus and Penicillium are especially well-known for producing a rich variety of these compounds. nih.govnih.govfrontiersin.org For instance, the endophytic fungus Aspergillus versicolor, isolated from a sea crab, was found to produce eleven known diketopiperazines. nih.gov Similarly, a deep-sea-derived strain of Aspergillus chevalieri yielded two new and nine known indole (B1671886) diketopiperazines. frontiersin.org Heterologous expression systems are also being used to uncover novel DKPs; expressing a biosynthetic gene cluster from Aspergillus homomorphus in Aspergillus nidulans led to the production of eight tryptophan-containing diketopiperazines, six of which were new discoveries. acs.org
The bacterial genus Streptomyces is another significant producer of DKPs. researchgate.net An endophytic Streptomyces strain, SUK 25, was shown to produce four distinct diketopiperazines: cyclo-(L-Val-L-Pro), cyclo-(L-Leu-L-Pro), cyclo-(L-Phe-L-Pro), and cyclo-(L-Val-L-Phe). nih.gov These compounds exhibited activity against multidrug-resistant bacteria. nih.gov Bacteria from the genus Bacillus also contribute to the diversity of known DKPs. mdpi.com
Table 1: Examples of Diketopiperazines from Microbial Sources
| Compound Name | Microbial Source | Key Finding | Reference(s) |
|---|---|---|---|
| Tryptophan-containing DKPs | Aspergillus homomorphus | Heterologous expression yielded eight DKPs, including six new compounds. | acs.org |
| Indole DKPs | Aspergillus versicolor | Isolated from an endophyte of a sea crab. | nih.gov |
| Indole DKPs | Aspergillus chevalieri | Isolated from a deep-sea derived fungus; showed antibacterial and cytotoxic activities. | frontiersin.org |
| Cyclo-(L-Val-L-Pro) | Streptomyces SUK 25 | Exhibited activity against multidrug-resistant bacteria. | researchgate.netnih.gov |
| Cyclo-(L-Leu-L-Pro) | Streptomyces SUK 25 | Exhibited activity against multidrug-resistant bacteria. | researchgate.netnih.gov |
| Cyclo-(L-Phe-L-Pro) | Streptomyces SUK 25, Bacillus sp. | Isolated from both Streptomyces and Bacillus; plays a role in quorum sensing. | researchgate.netnih.govmdpi.com |
| Cyclo-(L-Val-L-Phe) | Streptomyces SUK 25 | Exhibited activity against multidrug-resistant bacteria. | nih.gov |
The marine environment is a particularly rich reservoir of unique and bioactive diketopiperazines. nih.govmdpi.com These compounds have been isolated from a wide range of marine life, including sponges, bacteria, actinomycetes, and fungi. proquest.commdpi.com Marine-derived fungi, often found as endophytes in other marine organisms like sponges, are prolific producers of DKP derivatives. frontiersin.org For example, the fungus Aspergillus sclerotiorum, derived from a sponge in the South China Sea, yielded three new and four known 2,5-diketopiperazines. frontiersin.org Similarly, an Aspergillus species isolated from the gut of a marine isopod produced two new dimeric diketopiperazine stereoisomers. tandfonline.com
Marine bacteria and actinomycetes are also valuable sources. mdpi.com A study of five bacterial strains from Eastern Mediterranean Sea sediments led to the isolation of three new and twenty-nine known DKPs. mdpi.comnih.gov The actinomycete Streptomyces species Call-36, isolated from the Red Sea sponge Callyspongia, produced a new diketopiperazine, actinozine A, among other compounds. nih.gov
Table 2: Examples of Diketopiperazines from Marine Sources
| Compound Name/Class | Marine Source | Organism Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Prenylated Indole Alkaloids | Sponge-derived fungus | Aspergillus sclerotiorum | Isolation of three new and four known 2,5-DKPs. | frontiersin.org |
| Dimeric DKP Stereoisomers | Gut fungus of marine isopod | Aspergillus sp. Z3 | Discovery of two new dimeric DKP stereoisomers. | tandfonline.com |
| Chlorinated DKPs | Marine sediment bacteria | Various | Isolation of three new and twenty-nine known DKPs from five bacterial strains. | mdpi.comnih.gov |
| Actinozine A | Sponge-derived actinomycete | Streptomyces species Call-36 | Isolation of a new DKP with an unprecedented hydroperoxy moiety. | nih.gov |
| Indolyl Diketopiperazines (IDKPs) | Endophytic fungus from sea crab | Aspergillus versicolor DY180635 | Isolation of 11 known DKPs and intermediates. | nih.gov |
Biosynthetic Pathways and Enzymatic Formation of Diketopiperazine Core Structures
The biosynthesis of the core diketopiperazine structure is primarily catalyzed by two distinct families of enzymes. nih.govproquest.commdpi.com These enzymatic pathways are responsible for the cyclization of two α-amino acid precursors to form the characteristic piperazine-2,5-dione ring. mdpi.com Following the formation of this core scaffold, a variety of "tailoring" enzymes—such as oxidoreductases, prenyltransferases, and methyltransferases—can further modify the structure, leading to the vast diversity of DKPs found in nature. rsc.orgresearchgate.net
For a long time, Nonribosomal Peptide Synthetases (NRPSs) were the only known enzymes responsible for DKP biosynthesis. rsc.orgrsc.org NRPSs are large, multimodular enzymes that assemble peptides without the use of a ribosome template. uni-marburg.de DKPs can be formed either as byproducts from the premature release of dipeptide intermediates from larger NRPS assembly lines or by NRPSs specifically dedicated to cyclic dipeptide formation. rsc.org
More recently, a second family of enzymes, the Cyclodipeptide Synthases (CDPSs), was discovered. rsc.orgrsc.orgnih.gov Unlike the large NRPSs, CDPSs are smaller enzymes (around 30 kDa) that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates. nih.govrsc.org They effectively "hijack" these building blocks from the primary metabolic process of ribosomal protein synthesis to catalyze the formation of the two peptide bonds required for the DKP scaffold. rsc.orgnih.gov The discovery of CDPSs revealed a new connection between primary and secondary metabolism and has expanded the understanding of peptide bond formation in nature. nih.govresearchgate.net Genes encoding CDPSs are often found in biosynthetic gene clusters alongside genes for tailoring enzymes that modify the initial DKP product. rsc.orgnsf.gov
Structural Diversity and Biological Relevance of Natural Product Diketopiperazines (e.g., Albonoursin, Brevianamide F)
The structural diversity of diketopiperazines, arising from the incorporation of different amino acids and subsequent enzymatic modifications, underpins their wide range of biological activities. rsc.org Many DKPs exhibit significant therapeutic potential, including antimicrobial, antiviral, and antitumor properties. nih.gov
Albonoursin , with the structure cyclo(ΔPhe-ΔLeu), is a simple DKP known for its antibacterial properties. researchgate.net It is produced by bacteria such as Streptomyces noursei and Streptomyces albus. nih.gov Its biosynthesis involves the enzyme AlbC, a CDPS, which forms the cyclo(Phe-Leu) precursor. researchgate.net This precursor is then modified by other enzymes in the 'alb' gene cluster to create the final active compound. researchgate.net
Brevianamide F , also known as cyclo-(L-Trp-L-Pro), is a foundational member of a large family of biologically active indole alkaloids. wikipedia.org It serves as the biosynthetic precursor for more complex, prenylated DKPs produced by fungi like Aspergillus fumigatus. wikipedia.org Brevianamide F itself has been isolated from various microbial sources, including Streptomyces and Bacillus species, and has demonstrated antibacterial activity against Gram-positive bacteria like S. aureus and antifungal activity against pathogens such as C. albicans. wikipedia.orgglpbio.com It has also been noted for its potential to inhibit the breast cancer resistance protein. glpbio.com
Table 3: Profile of Representative Natural Product Diketopiperazines
| Compound Name | Structure | Producing Organism(s) | Noted Biological Relevance | Reference(s) |
|---|---|---|---|---|
| Albonoursin | cyclo(ΔPhe-ΔLeu) | Streptomyces noursei, Streptomyces albus | Antibacterial activity. | researchgate.netnih.gov |
| Brevianamide F | cyclo-(L-Trp-L-Pro) | Aspergillus sp., Streptomyces sp., Bacillus cereus | Antibacterial, antifungal, breast cancer resistance protein inhibitory activity. | wikipedia.orgglpbio.com |
Advanced Analytical Methodologies for Research on Diketopiperazinedione Systems
High-Resolution Mass Spectrometry for Structural Characterization and Purity
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for the definitive structural analysis and identification of 2,5-diketopiperazines. nih.gov It provides exceptionally precise mass measurements, which allows for the determination of a molecule's elemental composition with a high degree of confidence. foodandnutritionjournal.org This accuracy is crucial for confirming the identity of newly synthesized or isolated compounds and distinguishing them from isomers. For example, in the structural verification of a novel 3,6-diunsaturated 2,5-DKP derivative containing a 2-methoxybenzylidene group, HRMS analysis provided an exact mass measurement ([M+H]⁺ found: 367.1114) that closely matched the calculated theoretical mass ([M+H]⁺ calcd: 367.1111), thus confirming its structure. mdpi.com
In addition to identification, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates detailed structural features through fragmentation analysis. nih.gov The fragmentation patterns of protonated cyclic dipeptides are well-studied and characteristic of the compound's structure. researchgate.net The fragmentation of a molecule like 1-(4-Methoxybenzyl)-2,5-piperazinedione would produce a unique spectral fingerprint, allowing researchers to confirm the connectivity of the atoms, including the methoxybenzyl substituent on the core piperazinedione ring. researchgate.netacs.org Furthermore, HRMS is highly effective for assessing sample purity by detecting trace-level byproducts, residual starting materials, or degradation products, which is critical for quality control. mdpi.comijpsjournal.com
Advanced Chromatographic Techniques (e.g., HPLC) for Separation and Quantification in Complex Mixtures
Advanced chromatographic methods, especially High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of diketopiperazines within complex matrices. longdom.orgnih.gov HPLC is routinely used to isolate and purify DKPs from natural product extracts, such as those from fermented foods or microbial cultures, as well as from crude synthetic reaction mixtures. foodandnutritionjournal.orglongdom.orgtandfonline.com
Reversed-phase HPLC, which separates compounds based on polarity, is commonly employed. researchgate.net When coupled with mass spectrometry (LC-MS/MS), it becomes a powerful platform for both the separation and sensitive detection of multiple DKPs in a single analytical run. tandfonline.comnih.gov For instance, a quantitative and simultaneous analytical method using LC-MS/MS was developed for 31 different DKPs, which was successfully applied to determine their concentrations in tea extracts. tandfonline.com The ability to achieve high resolution allows for the separation of closely related structures, such as cyclic dipeptides from their linear dipeptide precursors. researchgate.net This precise quantification is vital for establishing the concentration of active compounds in biological assays and for ensuring the purity of pharmaceutical-grade substances. ijpsjournal.comnih.gov
Table 1: Examples of HPLC Conditions for Diketopiperazine Analysis
| Analytical Goal | Column | Mobile Phase | Detection | Reference |
| Separation of DKPs from linear dipeptides | Reversed-Phase C18 | Methanol/Water or Acetonitrile/Water mixtures | UV (210 nm) | researchgate.net |
| Simultaneous analysis of 31 DKPs in tea | Waters Atlantis T3 (reversed-phase) | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Tandem Mass Spectrometry (MS/MS) | tandfonline.com |
| Identification of DKPs in fermented olives | UHPLC C18 | Gradient of Acetonitrile and 0.1% Formic Acid in Water | High-Resolution Mass Spectrometry (Orbitrap) | foodandnutritionjournal.org |
Applications of In Silico Tools in Diketopiperazine Research
In recent years, in silico (computational) tools have become integral to drug discovery and chemical research, significantly accelerating the study of diketopiperazines by reducing the time and costs associated with experimental testing. nih.govyoutube.com
Virtual screening (VS) is a computational method used to search vast libraries of chemical compounds to identify structures that are most likely to bind to a biological target. nih.gov When the 3D structure of the target protein is unknown, researchers often employ ligand-based virtual screening. youtube.com This approach is founded on the principle that molecules structurally similar to a known active compound are also likely to be active. youtube.com
A key technique in ligand-based design is the development of a pharmacophore model. cam.ac.uk This model represents the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target and elicit a response. cam.ac.uk For diketopiperazine research, a pharmacophore model can be generated from a set of known active DKPs and then used to screen virtual libraries for new DKP derivatives, such as analogs of this compound, that fit the model and may possess similar or improved activity. cam.ac.ukmdpi.com
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sddn.esmdpi.com These models allow scientists to predict the bioactivity of novel, unsynthesized compounds based solely on their molecular structure. youtube.com
QSAR is a powerful tool for understanding the Structure-Activity Relationship (SAR), which explains how changes in a molecule's structure affect its biological function. nih.gov For example, a 3D-QSAR study on a large set of 121 diketopiperazine derivatives acting as oxytocin (B344502) receptor antagonists led to a highly predictive model. nih.gov Such models can identify which molecular features, like the size, polarity, or electronic properties of substituents on the DKP ring, are favorable or unfavorable for activity. nih.govnih.gov This insight provides a rational basis for designing new derivatives of scaffolds like this compound with potentially enhanced potency and selectivity. mdpi.comnih.gov
Table 2: Summary of In Silico Methodologies in Diketopiperazine Research
| Methodology | Principle | Application in DKP Research | Reference |
| Virtual Screening (Ligand-Based) | Identifies new compounds by comparing them to the features of known active molecules. | Discovery of novel DKP-based compounds by screening large databases for molecules with similar properties to known active DKPs. | nih.govyoutube.com |
| Pharmacophore Modeling | Creates a 3D model of the essential steric and electronic features required for bioactivity. | To guide the design of new DKPs that fit the activity requirements for a specific biological target. | cam.ac.uk |
| QSAR Modeling | Develops statistical models that correlate chemical structure with biological activity. | To predict the bioactivity of new DKP derivatives and understand which structural modifications enhance or reduce activity (SAR). | sddn.esmdpi.comnih.gov |
Future Research Trajectories and Potential Applications of Diketopiperazinedione Frameworks Non Clinical
Development of Novel Synthetic Strategies for Expanded Chemical Space
The exploration of the full potential of the DKP scaffold is intrinsically linked to the development of efficient and diverse synthetic methodologies. While classical methods for synthesizing 2,5-diketopiperazines often involve the cyclization of dipeptides, contemporary research is focused on creating a broader chemical space through innovative strategies. wikipedia.org
Solid-phase organic synthesis has emerged as a crucial tool for the combinatorial exploration of DKP analogues, enabling the rapid generation of libraries for screening. nih.gov This approach facilitates the modification of the DKP core at multiple positions, which is essential for structure-activity relationship (SAR) studies. baranlab.orgwustl.edu Microwave-assisted synthesis has also been employed to accelerate DKP formation, proving useful in the generation of complex structures like spiro ladder oligomers for biomimetic applications. nih.gov
Furthermore, biotechnological approaches are gaining traction. The use of cyclodipeptide synthases (CDPSs) and nonribosomal peptide synthetases (NRPSs) offers a biocatalytic route to DKP synthesis. mdpi.comnih.govmdpi.com Researchers are exploring the heterologous expression of gene clusters from organisms like Aspergillus aculeatus to produce novel DKPs. mdpi.com The discovery of novel N-methyltransferases that act on amino acid precursors prior to DKP assembly highlights a promising avenue for creating structurally diverse and pharmacokinetically enhanced DKP libraries. mdpi.com The combination of chemoenzymatic methods, leveraging the substrate flexibility of enzymes like P450s, with synthetic biology approaches is expected to significantly expand the accessible chemical space of DKP derivatives. nih.gov
Future synthetic endeavors will likely focus on:
Combinatorial Chemistry: Expanding the use of solid-phase and solution-phase synthesis to create large, diverse libraries of DKP analogues. acs.org
Biocatalysis: Harnessing and engineering enzymes like CDPSs and tailoring enzymes (e.g., P450s, prenyltransferases) for the production of complex and novel DKP structures. nih.gov
Flow Chemistry: Implementing continuous flow processes for the safe, scalable, and efficient synthesis of DKPs.
Multicomponent Reactions: Utilizing reactions like the Ugi reaction to efficiently generate DKP precursors with high structural diversity. wikipedia.org
Design and Synthesis of Diketopiperazine-Based Molecular Probes for Biological Systems
The inherent properties of the DKP scaffold, such as its conformational rigidity and ability to present diverse functional groups in a defined spatial orientation, make it an excellent framework for the design of molecular probes. nih.gov These probes are invaluable tools for studying complex biological systems, enabling the visualization, identification, and quantification of biological molecules and processes.
Future research will focus on developing DKP-based probes with tailored properties for specific applications. For example, by incorporating fluorophores, photoaffinity labels, or biotin (B1667282) tags into the DKP structure, researchers can create probes for:
Fluorescence Imaging: Visualizing the localization and dynamics of DKP-binding proteins within living cells.
Affinity-Based Protein Profiling: Identifying the cellular targets of bioactive DKPs.
Receptor Binding Studies: Quantifying the affinity and selectivity of DKP ligands for their receptors. researchgate.net
The development of DKP-based molecular probes will be instrumental in validating new biological targets and unraveling the mechanisms of action of DKP-containing compounds. nih.gov This will, in turn, guide the design of next-generation therapeutic agents with improved potency and selectivity.
Potential in Agricultural Chemistry and Materials Science (if applicable to DKP scaffolds)
The applications of diketopiperazine frameworks extend beyond the biomedical field into agricultural chemistry and materials science.
In agricultural chemistry , there is emerging evidence that DKP derivatives can be used to control plant diseases. A patent has described the use of 2,5-diketopiperazine derivatives as active ingredients in agricultural chemicals for this purpose, as well as for promoting plant growth. google.com Furthermore, some DKPs have shown nematicidal activities. researchgate.net Future research in this area could focus on:
Developing environmentally benign fungicides and bactericides based on natural DKP scaffolds.
Investigating the role of DKPs in plant-microbe interactions and their potential as plant growth promoters.
Screening DKP libraries for activity against a broader range of agricultural pests and pathogens.
In materials science , the propensity of certain DKPs to self-assemble into well-ordered supramolecular structures is a key area of interest. mdpi.com Specifically, cyclodipeptides can form hydrogels and organogels through non-covalent interactions like hydrogen bonding and π-π stacking. mdpi.com These self-assembling biomaterials have potential applications in:
Drug Delivery: As biocompatible and biodegradable matrices for the controlled release of therapeutic agents. nih.gov
Tissue Engineering: As scaffolds that mimic the extracellular matrix to support cell growth and tissue regeneration.
Nanotechnology: The synthesis of nanoscale ladder-like oligomers with controlled three-dimensional structures from DKP monomers points towards their use in building complex biomimetic materials. nih.gov
Future research in materials science will likely explore the relationship between DKP structure and self-assembly properties to design novel materials with tailored functions. The development of "smart" materials that respond to external stimuli (e.g., pH, temperature) is also a promising direction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
